molecular formula C11H14FN B598573 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203686-29-6

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B598573
CAS RN: 1203686-29-6
M. Wt: 179.238
InChI Key: YNUBAVCYOPLLST-UHFFFAOYSA-N
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Description

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (5-F4-4-D1-2-3-4-THIQ) is a tetrahydroisoquinoline derivative with a fluorinated side chain. It is a relatively new compound that has been studied for its potential as a therapeutic drug, with applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.

Scientific Research Applications

Anticancer Applications

The anticancer potential of THIQs, including 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives, has been extensively studied. Trabectedin, a related compound, received FDA approval for treating soft tissue sarcomas, highlighting the class's significance in oncology. THIQ derivatives have shown promise against various cancers, including colorectal cancer, by modulating the activity of key drugs like 5-fluorouracil (5-FU). The combination of 5-FU with folinic acid has been particularly effective, improving patient outcomes in colorectal cancer therapy (Singh & Shah, 2017).

Neuroprotective Effects

This compound and its analogs have been investigated for their neuroprotective properties. Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown potential in treating central nervous system disorders, offering antiaddictive and antidepressant-like activities. Such compounds may work through multiple mechanisms, including monoamine oxidase inhibition and antagonism to the glutamatergic system, suggesting a potential role in neurodegenerative disease treatment (Antkiewicz‐Michaluk et al., 2018).

Antimicrobial Effects

The use of THIQ derivatives in combating bacterial infections has also been explored. These compounds, owing to their structural diversity, offer a broad spectrum of activity against various bacterial pathogens. Research into optimizing antibacterial treatment regimens in Mediterranean finfish farming illustrates the application of such compounds in addressing environmental and aquacultural challenges (Rigos & Troisi, 2005).

Diagnostic and Therapeutic Tools

THIQ derivatives have been explored as diagnostic and therapeutic tools in neuro-oncological surgery. Fluorescent probes based on these compounds could potentially enhance tumor visualization during surgery, contributing to more effective cancer treatment (Acerbi et al., 2022).

properties

IUPAC Name

5-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUBAVCYOPLLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745111
Record name 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203686-29-6
Record name 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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